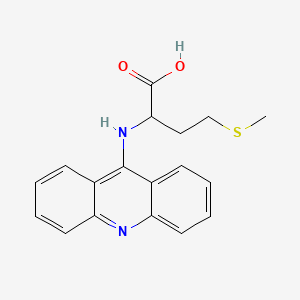
Butyric acid, 2-(acridin-9-ylamino)-4-methylthio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Acridin-9-yl)amino]-4-(methylsulfanyl)butanoic acid is a compound that features an acridine moiety, which is a heterocyclic aromatic organic compound. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(acridin-9-yl)amino]-4-(methylsulfanyl)butanoic acid typically involves the reaction of acridine derivatives with appropriate reagents. One common method involves the reaction of 6,9-dichloro-2-methoxyacridine with suitable amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). The final product is obtained through a microwave-assisted reaction with an artemisinin analogue in acetonitrile, using potassium carbonate and potassium iodide (KI) as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Acridin-9-yl)amino]-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acridine moiety to dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) in anhydrous dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroacridine derivatives .
Scientific Research Applications
2-[(Acridin-9-yl)amino]-4-(methylsulfanyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Acts as a fluorescent dye for staining biological samples.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-[(acridin-9-yl)amino]-4-(methylsulfanyl)butanoic acid involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Known for its use as a fluorescent dye and antimicrobial agent.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial and anticancer agent
Uniqueness
2-[(Acridin-9-yl)amino]-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of the acridine moiety with a methylsulfanyl group, which may enhance its biological activity and selectivity compared to other acridine derivatives .
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(acridin-9-ylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H18N2O2S/c1-23-11-10-16(18(21)22)20-17-12-6-2-4-8-14(12)19-15-9-5-3-7-13(15)17/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
LLLRABBEOQIEED-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















